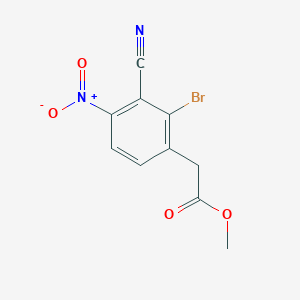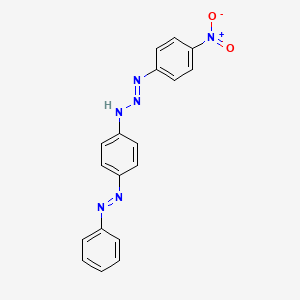
5-ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
5-ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as EFMC, is a synthetic, heterocyclic compound with a wide range of applications in the scientific research field. EFMC is a versatile compound that is used in various scientific experiments and is known for its unique properties and advantages. EFMC is a relatively new compound, and its synthesis and applications are still being studied and explored.
Aplicaciones Científicas De Investigación
Advances in Triazole Chemistry
Triazole derivatives, including the compound , represent a significant area of interest due to their wide range of biological activities and potential in creating new pharmaceuticals. The triazoles, including 1,2,3-triazole and its derivatives, have been explored for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. Research emphasizes the need for new, more efficient preparations of these compounds, considering green chemistry, energy saving, and sustainability. The challenge continues in finding new prototypes for emerging diseases and bacteria that show increasing resistance, highlighting the urgency in developing prototypes for neglected diseases affecting humanity, especially the vulnerable and poor populations (Ferreira et al., 2013).
Applications in Corrosion Inhibition
The derivatives of 1,2,3-triazoles, including those similar to the specified compound, have shown effectiveness as corrosion inhibitors for various metals and their alloys across different aggressive media. Notably, the 1,4-disubstituted 1,2,3-triazole derivatives prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions have demonstrated good efficiency. These compounds offer advantages such as non-toxicity, environmental friendliness, and stability against hydrolysis under acidic conditions. Their usage spans inhibiting corrosion in steels, copper, iron, aluminum, and their alloys, underscoring the critical role of triazole derivatives in extending the lifespan and durability of metal products and infrastructure (Hrimla et al., 2021).
Triazoles in Antimicrobial Research
Triazole derivatives, including the focused compound, have been extensively studied for their antimicrobial properties, particularly against Staphylococcus aureus. These compounds, as bioisosteres of amides, esters, and carboxylic acids, inhibit crucial bacterial targets such as DNA gyrase, topoisomerase IV, and penicillin-binding protein. Their dual or multiple mechanisms of action offer potential for broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. This highlights the promising role of 1,2,3-triazole and 1,2,4-triazole-containing hybrids in addressing the urgent need for novel anti-S. aureus agents (Li & Zhang, 2021).
Propiedades
IUPAC Name |
5-ethyl-1-(3-fluoro-4-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-3-10-11(12(17)18)14-15-16(10)8-5-4-7(2)9(13)6-8/h4-6H,3H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJIHGBALBJCIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=C(C=C2)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-](/img/structure/B1417148.png)

![1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417153.png)
![1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B1417157.png)

![3-amino-5-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417159.png)
![6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol](/img/structure/B1417161.png)
